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Compound of Interest

Compound Name: 2,5-Diethoxyaniline

Cat. No.: B165579

This guide provides a detailed overview of the spectroscopic data for 2,5-Diethoxyaniline, a
key intermediate in various chemical syntheses. The information presented is intended for
researchers, scientists, and professionals in the field of drug development and materials
science, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2,5-Diethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental *H and 3C NMR data with complete peak assignments for 2,5-
Diethoxyaniline are not readily available in publicly accessible databases, the expected
chemical shifts and multiplicities can be predicted based on the molecular structure and
established principles of NMR spectroscopy. These predictions are invaluable for the
identification and structural confirmation of the compound.

Table 1: Predicted *H NMR Spectral Data for 2,5-Diethoxyaniline
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~6.7-6.8 d 1H Ar-H
~6.3-6.4 dd 1H Ar-H
~6.2-6.3 d 1H Ar-H

~4.0 q 4H -OCH2CHs
~3.8 brs 2H -NH:2

~1.4 t 6H -OCH2CHs

d: doublet, dd: doublet of doublets, g: quartet, t: triplet, br s: broad singlet

Table 2: Predicted 13C NMR Spectral Data for 2,5-Diethoxyaniline

Chemical Shift (6, ppm) Assighment
~150 Ar-C-O

~140 Ar-C-O

~130 Ar-C-NH:z
~115 Ar-C-H

~105 Ar-C-H

~100 Ar-C-H

~64 -OCH2CHs
~15 -OCH2CHs

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for 2,5-Diethoxyaniline is available from the NIST/EPA Gas-

Phase Infrared Database.[1] Key absorption bands are indicative of the functional groups

present in the molecule.
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Table 3: Infrared (IR) Spectral Data for 2,5-Diethoxyaniline

Wavenumber (cm~?) Intensity Assignment

N-H stretching (asymmetric

3480, 3390 Medium
and symmetric)
3050 Medium Aromatic C-H stretching
2980, 2930 Strong Aliphatic C-H stretching
1620 Medium N-H bending (scissoring)
1510 Strong Aromatic C=C stretching
1220 Strong Aryl-O stretching (asymmetric)
1040 Strong Alkyl-O stretching (C-O)

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 2,5-Diethoxyaniline is available from the NIST
Mass Spectrometry Data Center.[2] The fragmentation pattern provides valuable information for
confirming the molecular weight and structure of the compound.

Table 4: Mass Spectrometry (MS) Data for 2,5-Diethoxyaniline

miz Relative Intensity (%) Assighment

181 100 [M]* (Molecular ion)
152 85 [M - C2Hs]*

137 40 [M - C2H4O]*

124 30 [M - C2HsO - CHsJ*
109 50 [M - 2(C2Hs0)]*

81 25 [CeHsO]*
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Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not
available in the source databases. Therefore, this section provides comprehensive, generalized
procedures for obtaining high-quality NMR, IR, and MS spectra for an aromatic amine like 2,5-
Diethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
e Weigh approximately 5-10 mg of 2,5-Diethoxyaniline into a clean, dry NMR tube.

o Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to dissolve the
sample.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

IH NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 0-12 ppm.

13C NMR Acquisition Parameters:
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e Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).

e Number of Scans: 1024-4096, due to the low natural abundance of *3C.
o Relaxation Delay (d1): 2-5 seconds.

e Acquisition Time (aq): 1-2 seconds.

e Spectral Width (sw): 0-220 ppm.

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).
» Phase correct the spectrum manually or automatically.

o Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual
solvent peak.

 Integrate the peaks in the *H NMR spectrum.

o Perform peak picking to identify the chemical shifts of all signals in both *H and *3C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the empty ATR crystal.
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e Place a small amount of the solid 2,5-Diethoxyaniline sample onto the center of the ATR
crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Collect the sample spectrum.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Perform peak picking to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a
gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

e Prepare a dilute solution of 2,5-Diethoxyaniline (approximately 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

e GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
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* Injection Volume: 1 pL.
e Inlet Temperature: 250 °C.
e Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15
°C/min, and hold for 5 minutes.

e MS lon Source: Electron lonization (EI).

« lonization Energy: 70 eV.

e Mass Range: m/z 40-400.

e Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

Data Processing:

Identify the peak corresponding to 2,5-Diethoxyaniline in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]*).

Analyze the fragmentation pattern and assign major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,5-Diethoxyaniline.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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